molecular formula C19H24ClNO3 B15108673 6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one

6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B15108673
M. Wt: 349.8 g/mol
InChI Key: IGAOLRKTALBPMO-UHFFFAOYSA-N
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Description

6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group, an ethyl group, and a piperidino group attached to the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one with 2-ethylpiperidine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amino derivative.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol, dichloromethane), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: This compound serves as a valuable intermediate in the synthesis of other chromen-2-one derivatives with diverse biological activities. It can also be used as a building block for the development of novel organic materials and catalysts.

    Biology: The compound has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties. It has been studied for its potential use as a therapeutic agent in the treatment of infectious diseases and cancer.

    Medicine: Due to its biological activities, 6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one is being explored as a lead compound for the development of new drugs. It has been evaluated in preclinical studies for its efficacy and safety in various disease models.

    Industry: The compound’s unique chemical structure and properties make it suitable for use in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes, receptors, or ion channels. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death. Additionally, the compound may interact with cell surface receptors to trigger signaling pathways that result in the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one can be compared with other chromen-2-one derivatives to highlight its uniqueness. Similar compounds include:

    4-hydroxy-2H-chromen-2-one: This compound lacks the chloro, ethyl, and piperidino substituents and has different biological activities.

    6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one: This compound has a methyl group instead of an ethyl group at the 4-position and may exhibit different chemical and biological properties.

    8-[(2-piperidino)methyl]-7-hydroxy-2H-chromen-2-one: This compound lacks the chloro and ethyl substituents and may have different pharmacological activities.

The presence of the chloro, ethyl, and piperidino groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

6-chloro-4-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxychromen-2-one

InChI

InChI=1S/C19H24ClNO3/c1-3-12-9-17(22)24-19-14(12)10-16(20)18(23)15(19)11-21-8-6-5-7-13(21)4-2/h9-10,13,23H,3-8,11H2,1-2H3

InChI Key

IGAOLRKTALBPMO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)CC

Origin of Product

United States

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